molecular formula C8H11Br2N B2945143 4-(2-Bromoethyl)aniline hydrobromide CAS No. 29644-22-2

4-(2-Bromoethyl)aniline hydrobromide

Cat. No.: B2945143
CAS No.: 29644-22-2
M. Wt: 280.991
InChI Key: DXKGESYYZKPQCE-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)aniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the aniline ring is substituted with a bromoethyl group. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Scientific Research Applications

4-(2-Bromoethyl)aniline hydrobromide has several applications in scientific research:

Safety and Hazards

The safety information for 4-(2-Bromoethyl)aniline hydrobromide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)aniline hydrobromide typically involves the bromination of aniline derivatives. One common method is the bromination of aniline hydrohalide in the presence of an inert organic solvent such as 1,2-dichloroethane or cyclohexane. The reaction is carried out at temperatures ranging from -5°C to +100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in facilities equipped with the necessary safety and environmental controls to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)aniline hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)aniline hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound can also participate in redox reactions, altering the oxidation state of its constituent atoms. These reactions are facilitated by the presence of the bromine and amine functional groups, which act as reactive sites.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the ethyl group.

    2-Bromoethylamine: Contains a bromoethyl group but lacks the aromatic ring.

    Aniline: The parent compound without any bromine substitution.

Uniqueness

4-(2-Bromoethyl)aniline hydrobromide is unique due to the presence of both the bromoethyl and aniline functional groups. This combination provides a versatile reactivity profile, making it useful in a wide range of chemical reactions and applications. The compound’s ability to undergo substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(2-bromoethyl)aniline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKGESYYZKPQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-aminophenethyl alcohol (25 g) was added 48% hydrobromic acid (250 ml), and the mixture was heated under reflux for 4 hours with stirring. After cooling, collection of the resulting precipitates by filtration gave 4-(2-bromoethyl)aniline hydrobromide (30.3 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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